1-Fluoronaphthalene-2-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

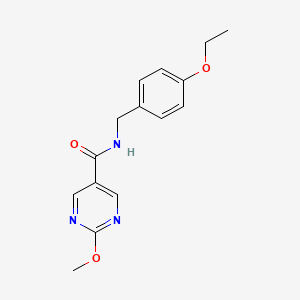

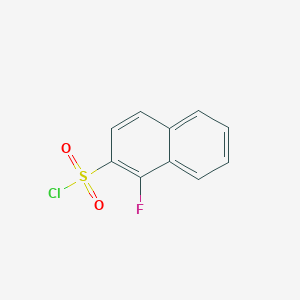

1-Fluoronaphthalene-2-sulfonyl chloride is a chemical compound with the molecular formula C10H6ClFO2S and a molecular weight of 244.67 . It is a derivative of 1-Fluoronaphthalene, which is an organofluorine compound from the group of naphthalene derivatives and fluoroaromatics .

Molecular Structure Analysis

The InChI code for 1-Fluoronaphthalene-2-sulfonyl chloride is1S/C10H6ClFO2S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H . This indicates the presence of carbon, hydrogen, chlorine, fluorine, oxygen, and sulfur atoms in the molecule. It is stored at room temperature . The parent compound, 1-Fluoronaphthalene, is a colorless, combustible liquid that is insoluble in water .

Scientific Research Applications

Fluorescent Labeling and Sensing Applications

- Dansyl Chloride Derivatives for Sensitive Detection : The formation of fluorophores by the action of Dansyl Chloride (1-dimethylaminonaphthalene-5-Sulfonyl Chloride) with iodoamino acids provides a highly sensitive method for the detection of these compounds in the femtomole range, highlighting the utility of sulfonyl chloride derivatives in enhancing detection sensitivity in chromatographic analyses R. Bongiovanni et al., 1981.

- Genetically Encoded Fluorescent Amino Acids : The ability to biosynthetically incorporate low-molecular-weight fluorophores, such as dansylalanine, into proteins at defined sites demonstrates the role of sulfonyl chloride derivatives in studying protein structure, dynamics, and interactions D. Summerer et al., 2006.

Synthesis and Polymer Applications

- Fluoroalkylative Aryl Migration : The use of fluorinated sulfinate salts in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides showcases the synthetic utility of sulfonyl chloride derivatives in facilitating complex molecular transformations Zhengbiao He et al., 2015.

- SuFEx Clickable Reagents : The development of new fluorosulfonylation reagents with multiple addressable handles for regioselective synthesis emphasizes the versatility of sulfonyl chloride derivatives in click chemistry and materials science Jing Leng & Hua-Li Qin, 2018.

Analytical Chemistry Applications

- Fluorogenic Labeling for Pesticide Analysis : The investigation of organophosphorus pesticides through fluorogenic labeling with dansyl chloride (5-dimethylaminonaphthalene--l-sulfonyl chloride) underlines the application of sulfonyl chloride derivatives in environmental analysis and residue detection J. E. Lawrence et al., 1976.

Safety and Hazards

1-Fluoronaphthalene-2-sulfonyl chloride is classified as dangerous. It causes severe skin burns and eye damage and is harmful if swallowed . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and using protective clothing, eye protection, and face protection .

properties

IUPAC Name |

1-fluoronaphthalene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFO2S/c11-15(13,14)9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEXMRIWJCASOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoronaphthalene-2-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2585227.png)

![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585233.png)

![2-[(4-Chlorophenyl)methylthio]-1-methylbenzimidazole](/img/structure/B2585235.png)